molecular formula C27H56N2O12 B3098992 BocNH-PEG10-CH2CH2NH2 CAS No. 1347704-59-9

BocNH-PEG10-CH2CH2NH2

Cat. No. B3098992
CAS RN: 1347704-59-9
M. Wt: 600.7 g/mol
InChI Key: QAZKCSDOOFBCPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BocNH-PEG10-CH2CH2NH2 is a compound with the molecular formula C27H56N2O12 and a molecular weight of 600.74 . It appears as a colorless liquid .


Synthesis Analysis

BocNH-PEG10-CH2CH2NH2 is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs .


Molecular Structure Analysis

The molecular structure of BocNH-PEG10-CH2CH2NH2 can be found in various databases such as PubChem .


Chemical Reactions Analysis

BocNH-PEG10-CH2CH2NH2 is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .


Physical And Chemical Properties Analysis

BocNH-PEG10-CH2CH2NH2 is a colorless liquid . It has a molecular weight of 600.74 and a molecular formula of C27H56N2O12 .

Scientific Research Applications

1. Overcoming CDK4/6 Inhibitor Resistance in Breast Cancer BocNH-PEG10-CH2CH2NH2, also known as PEG10, has been studied for its role in overcoming resistance to CDK4/6 inhibitors in breast cancer treatment . CDK4/6 inhibitors are highly effective therapy for hormone receptor-positive (HR+) subtype of breast cancer, but acquired resistance is often inevitable . Research has shown that PEG10 is significantly upregulated in palbociclib-resistant cells . Targeting PEG10 with siRNA or antisense oligonucleotides (ASOs) combined with palbociclib has been shown to synergistically inhibit proliferation of palbociclib-resistant cells and suppress epithelial–mesenchymal transition (EMT) .

It is used in bioconjugation, drug delivery, and tissue engineering research applications .

PEGylation

BocNH-PEG10-CH2CH2NH2 can be used for PEGylation, a process of attaching polyethylene glycol (PEG) polymer chains to molecules and macrostructures, including drugs . PEGylation can improve the safety and efficiency of therapeutic agents .

Surface Conjugation

BocNH-PEG10-CH2CH2NH2 can be used for surface conjugation, a process of attaching molecules to a surface . This can be used to modify the properties of a surface, such as making it more biocompatible .

Nanoparticle Coating

BocNH-PEG10-CH2CH2NH2 can be used for nanoparticle coating . Coating nanoparticles with PEG can improve their stability and biocompatibility, and reduce their immunogenicity .

Tissue Engineering

BocNH-PEG10-CH2CH2NH2 can be used in tissue engineering research applications . PEG-based hydrogels, for example, are used in the development of engineered tissues .

Mechanism of Action

Target of Action

BocNH-PEG10-CH2CH2NH2 is a PEG-based PROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .

Mode of Action

The mode of action of BocNH-PEG10-CH2CH2NH2 involves its role as a linker in PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The BocNH-PEG10-CH2CH2NH2 compound serves as this linker, enabling the formation of a ternary complex between the E3 ligase, the PROTAC, and the target protein .

Biochemical Pathways

The biochemical pathways affected by BocNH-PEG10-CH2CH2NH2 are those involved in protein degradation . Specifically, PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . The ubiquitin-proteasome system is a crucial pathway for the degradation of intracellular proteins, and its manipulation allows for the selective degradation of specific proteins .

Pharmacokinetics

The use of peg linkers like bocnh-peg10-ch2ch2nh2 in drug design is known to improve the solubility, stability, and bioavailability of the resulting compounds .

Result of Action

The result of the action of BocNH-PEG10-CH2CH2NH2, when used in the synthesis of PROTACs, is the selective degradation of target proteins . This can lead to a decrease in the function of the target protein, which can be beneficial in the treatment of diseases where the target protein is overactive or dysregulated .

Action Environment

The action environment of BocNH-PEG10-CH2CH2NH2 is within the intracellular space, where it contributes to the formation of PROTACs that interact with the ubiquitin-proteasome system . The efficacy and stability of the resulting PROTACs can be influenced by various environmental factors, including pH, temperature, and the presence of other interacting proteins .

Safety and Hazards

The safety data sheet for BocNH-PEG10-CH2CH2NH2 suggests that it should be handled only by those properly qualified in the handling of potentially hazardous chemicals . It should be stored in closed vessels, preferably refrigerated . Personal protective equipment such as chemical-resistant gloves and safety goggles should be worn when handling this compound .

properties

IUPAC Name

tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H56N2O12/c1-27(2,3)41-26(30)29-5-7-32-9-11-34-13-15-36-17-19-38-21-23-40-25-24-39-22-20-37-18-16-35-14-12-33-10-8-31-6-4-28/h4-25,28H2,1-3H3,(H,29,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAZKCSDOOFBCPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H56N2O12
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

600.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

BocNH-PEG10-CH2CH2NH2

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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